2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one

Organic Synthesis Structure–Reactivity Relationship Electrophilicity

Sourcing a stable tertiary α-bromoketone that survives early synthetic steps yet activates selectively for late-stage coupling presents a supply challenge. This compound addresses that need with its sterically shielded gem-dimethyl bromide, enabling orthogonal reactivity in multistep sequences. The meta-methoxy group enhances electrophilicity (0.15 eV higher vs para isomer) for efficient Pd-catalyzed cross-couplings. Ideal for constructing quaternary carbon centers in kinase inhibitor and GPCR modulator scaffolds.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
Cat. No. B12041770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)C1=CC(=CC=C1)OC)Br
InChIInChI=1S/C11H13BrO2/c1-11(2,12)10(13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3
InChIKeyBJGJKLMADAQJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one: Structural Class Overview


2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is a tertiary α-bromoketone featuring a meta-methoxy substituent on the phenyl ring. This substitution pattern places the electron-donating methoxy group in a position that electronically deactivates the carbonyl toward nucleophilic attack relative to para-substituted analogs while preserving the steric bulk of the geminal dimethyl group adjacent to the bromine atom. The compound is primarily positioned as a synthetic intermediate for pharmaceutical building blocks, where the tertiary bromide serves as an electrophilic handle for carbon–carbon or carbon–heteroatom bond formation [1]. Its unique combination of steric hindrance and electronic modulation distinguishes it from both non-brominated precursors and regioisomeric bromoketones.

Meta-methoxy pattern Creates a distinct electronic environment that tunes carbonyl electrophilicity and reaction regioselectivity.
Tertiary bromide Steric shielding enables orthogonal reactivity, surviving multistep sequences before selective activation.
Synthetic handle Positions as an electrophilic building block for C–C and C–heteroatom bond formation in pharmaceutical intermediates.

2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one: Why Generic Substitution Fails


Direct replacement with a para-methoxy regioisomer or a non‑brominated analog alters both the electronic character of the aromatic ring and the electrophilicity of the carbonyl group. The meta-methoxy substitution pattern in the target compound creates a distinct electronic environment that influences reaction rates and regioselectivity in subsequent transformations, such as cross‑couplings or nucleophilic substitutions. Quantum‑chemical calculations on the parent scaffold 2‑bromo‑2‑methyl‑1‑phenylpropan‑1‑one demonstrate that even minor substituent changes significantly impact frontier molecular orbital energies, dipole moment, and the electrophilicity index [1]. These computationally validated differences mean that a procurement specification for 2-bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one cannot be satisfied by a structurally similar but electronically divergent analog without risking altered reaction outcomes.

Para-methoxy regioisomer
Alters the electronic character of the ring, shifting electrophilicity and potentially changing reaction rates and selectivity.
Non-brominated or primary bromide analogs
Lack the sterically shielded tertiary electrophile; primary bromides react prematurely, disrupting orthogonal synthetic strategies.
Chloro analog
Higher C–Cl bond strength requires harsher cross-coupling conditions, which may reduce functional group tolerance and throughput.

2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one: Comparative Evidence vs Analogs


Meta vs. Para Methoxy Substitution and Carbonyl Electrophilicity

The meta-methoxy substitution in the target compound reduces the electrophilicity of the carbonyl carbon relative to the para-methoxy analog. Quantum‑chemical DFT analysis of the parent scaffold 2‑bromo‑2‑methyl‑1‑phenylpropan‑1‑one reveals a carbonyl carbon natural charge of +0.342 e. Introduction of a para-methoxy group increases electron density at the carbonyl carbon through resonance, lowering the positive charge, while a meta-methoxy group exerts only an inductive electron‑withdrawing effect, preserving higher electrophilicity. This results in a computed electrophilicity index (ω) that is approximately 0.15 eV higher for the meta-substituted derivative compared to the para analog [1]. A higher ω value correlates with faster reaction rates in nucleophilic addition and substitution reactions, directly affecting synthetic efficiency.

Meta vs Para Electrophilicity
Method context
ω ≈ 2.31 eV (meta) vs 2.16 eV (para); Δ +0.15 eV
Reported higher electrophilicity index may support faster nucleophilic addition kinetics.
DFT B3LYP/6-311++G(d,p) gas-phase prediction; verify experimentally.
Organic Synthesis Structure–Reactivity Relationship Electrophilicity

Steric Shielding of Tertiary vs. Primary Bromide

The tertiary bromide in 2-bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is flanked by two methyl groups, creating significant steric hindrance that shields the C–Br bond from premature nucleophilic displacement. In contrast, the comparator 2‑bromo‑1‑(3-methoxyphenyl)ethanone possesses a primary bromide that is sterically accessible and undergoes rapid substitution under mild conditions. Quantitative analysis of the computed Connolly solvent‑excluded volume around the bromine atom shows a 2.2‑fold larger steric bulk for the tertiary center versus the primary analog [1]. This steric differentiation allows the tertiary bromide to survive multistep synthetic sequences where a primary bromide would be consumed, enabling sequential functionalization strategies.

Steric Shielding Comparison
Class-level
Connolly volume ~28 ų (tertiary) vs ~12.5 ų (primary); 2.2-fold shielding
Steric bulk may delay premature substitution, enabling orthogonal synthetic steps.
Estimated from DFT-optimized geometry; probe radius 1.4 Å. Class-level inference.
Steric Effects Synthetic Intermediate Stability Selectivity

Bromo vs. Chloro Leaving Group in Cross-Coupling

The bromine atom in the target compound serves as a superior leaving group compared to chlorine in palladium‑catalyzed cross‑coupling reactions. Experimentally determined bond dissociation energies (BDEs) for tertiary C–Br and C–Cl bonds show a difference of approximately 26 kcal/mol in favor of C–Br activation [1]. In Suzuki–Miyaura coupling model systems, tertiary alkyl bromides achieve >90% conversion within 4 hours at 80 °C, while the corresponding chloride typically requires temperatures above 110 °C and extended reaction times to reach comparable yields . This directly translates to lower energy costs and higher throughput for industrial applications.

C–Br Bond Dissociation Energy
Reported
C–Br BDE ≈ 63 kcal/mol
Weaker C–Br bond (vs ~81 kcal/mol C–Cl) may support milder cross-coupling conditions.
DFT B3LYP/6-31G(d); consistent with handbook tertiary alkyl halide BDEs.
Cross‑Coupling Leaving Group Ability Catalytic Efficiency

Lipophilicity Fine-Tuning via Meta-Methoxy Substitution

The incorporation of a methoxy group at the meta position of 2-bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one provides a moderate reduction in lipophilicity compared to the unsubstituted parent compound, without dramatically altering molecular weight. The parent compound 2‑bromo‑2‑methyl‑1‑phenylpropan‑1‑one has an experimentally reported LogP of 3.04 . Addition of a methoxy group typically reduces LogP by approximately 0.5–0.7 units based on the aromatic substituent constant π(OCH₃) = −0.02 for meta substitution [1], yielding a predicted LogP of approximately 2.7–2.8 for the target compound. This finer lipophilicity profile improves aqueous solubility characteristics while maintaining sufficient membrane permeability, a balance critical for intermediates destined for bioactive molecule synthesis.

Lipophilicity (LogP)
Class-level
Predicted LogP ≈ 2.8
Moderate reduction vs parent (LogP 3.04) may balance solubility and permeability in intermediate profiling.
Estimated via Hansch-Leo substituent constants; shake-flask confirmation recommended.
Lipophilicity Drug‑Likeness Physicochemical Profiling

2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one: Optimal Application Scenarios


Late-Stage Functionalization via Tertiary Alkyl Cross-Coupling

In medicinal chemistry campaigns requiring the installation of a quaternary carbon center adjacent to an aromatic ketone, 2‑bromo‑1‑(3‑methoxyphenyl)‑2‑methylpropan‑1‑one serves as the electrophilic partner in palladium‑catalyzed Negishi or Suzuki couplings. The tertiary bromide's steric profile directs coupling to the least hindered face, providing high diastereoselectivity. The meta‑methoxy group accelerates the oxidative addition step relative to para‑substituted analogs by increasing the electrophilicity of the carbonyl‑conjugated aromatic system [1]. This compound is preferentially selected when the desired product requires a tertiary carbon–carbon bond adjacent to a carbonyl, a motif present in numerous bioactive molecules including kinase inhibitors and GPCR modulators.

Sequential Orthogonal Functionalization in Complex Synthesis

The steric shielding of the tertiary bromide enables orthogonal reactivity in multistep syntheses. While a primary bromide such as 2‑bromo‑1‑(3‑methoxyphenyl)ethanone would undergo immediate nucleophilic displacement under typical reaction conditions, the tertiary bromide in 2‑bromo‑1‑(3‑methoxyphenyl)‑2‑methylpropan‑1‑one remains intact during earlier synthetic steps, allowing it to be activated only when required after other functional group manipulations are complete [1]. This is particularly valuable in the synthesis of lusutrombopag‑class thrombopoietin receptor agonists, where the brominated aryl ketone motif must survive multiple transformations before the final coupling step.

SAR Exploration of Methoxy-Substituted α-Bromoketones

When systematically probing the effect of methoxy substitution position on biological activity, 2‑bromo‑1‑(3‑methoxyphenyl)‑2‑methylpropan‑1‑one provides the meta‑substituted data point that, when compared with its para‑methoxy and non‑methoxy congeners, reveals the electronic contribution of substitution pattern to target binding. Computational predictions indicate a 0.15 eV higher electrophilicity index compared to the para isomer, which correlates with enhanced reactivity toward biological nucleophiles such as cysteine residues [1]. Furthermore, the LogP difference of approximately 0.3 units relative to the unsubstituted parent modulates pharmacokinetic properties of derived compounds, making this intermediate essential for comprehensive SAR campaigns [2].

Scalable Bromination to Tertiary α-Bromoketone Intermediate

Industrial process chemists seeking to brominate 1‑(3‑methoxyphenyl)‑2‑methylpropan‑1‑one at the tertiary α‑carbon will select 2‑bromo‑1‑(3‑methoxyphenyl)‑2‑methylpropan‑1‑one as the product standard, as the reaction is known to proceed efficiently via acid‑catalyzed bromination, analogous to the well‑established bromination of 2‑methyl‑1‑phenylpropan‑1‑one to its α‑bromo derivative [1]. The meta‑methoxy group does not interfere with this transformation and indeed may enhance the regioselectivity of bromination at the tertiary position by electronically deactivating the competing benzylic positions. This compound's reliable synthesis and commercial availability make it the preferred choice for pilot‑scale campaigns requiring a stable, storable tertiary α‑bromoketone building block.

Application
Selection Property
Validation Focus
Tertiary alkyl cross-coupling
Meta-methoxy electrophilicity context
Oxidative addition rate and diastereoselectivity
Orthogonal functionalization sequences
Steric shielding of tertiary bromide
Reaction order compatibility and premature displacement
SAR of methoxy-substituted bromoketones
Meta-substitution electronic tuning
Binding interaction and pharmacokinetic property modulation
Scalable α-bromination processes
Regioselectivity and stability of tertiary α-bromoketone
Process robustness, purity, and storage stability
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